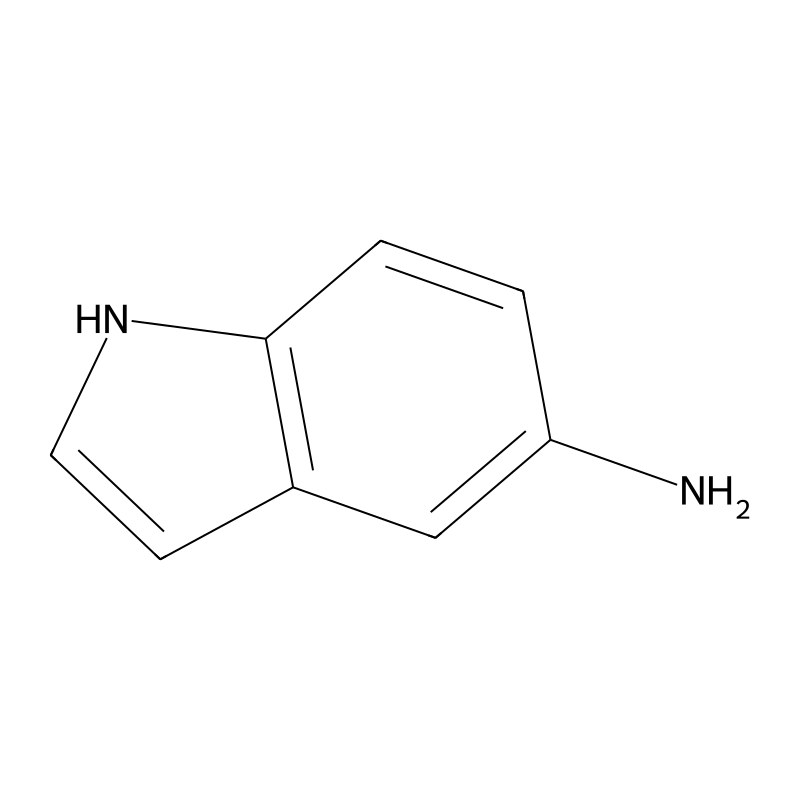

5-Aminoindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry:

- Development of therapeutic agents: 5-Aminoindole serves as a precursor for synthesizing various bioactive molecules with potential therapeutic applications. These include:

- Smac mimetics: These molecules mimic the activity of a natural protein (Smac) that can trigger cell death in cancer cells. Source: Sigma-Aldrich:

- Antitumor agents: Researchers are investigating 5-aminoindole derivatives for their potential to target and inhibit the growth of cancer cells. Source: Sigma-Aldrich:

- Antiviral agents: Some 5-aminoindole derivatives exhibit antiviral properties against various viruses, including HIV. Source: Sigma-Aldrich:

Polymer Chemistry:

- Modification of polymer properties: 5-Aminoindole can be incorporated into polymer structures to modify their properties, such as thermal stability, processability, and mechanical strength. Source: Full article: Research on the Effect of 5-Aminoindole on Polymerization Behaviors and Mechanical Properties of Poly(Aldehyde Functional Benzoxazine), Taylor & Francis Online:

5-Aminoindole is an organic compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.17 g/mol. It appears as a white to gray or brown powder and has a melting point ranging from 131.0 to 135.0 °C . This compound is characterized by the presence of an amino group at the 5-position of the indole ring, which significantly influences its chemical reactivity and biological properties.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution, which can modify its structure and introduce new functional groups .

- Polymerization: It can be electrosynthesized into poly(5-aminoindole), a conducting polymer that exhibits unique electrical properties .

5-Aminoindole exhibits notable biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential use in therapeutic applications.

- Interaction with DNA: The compound reacts with calf thymus DNA to form 5-aminoindole phosphate, which may influence gene expression and protein interactions .

- Potential Anticancer Activity: Preliminary studies suggest that derivatives of 5-aminoindole may possess anticancer properties, although further research is needed to confirm these effects.

Several synthesis methods for 5-aminoindole have been reported:

- Reduction of 5-Nitroindole: This method involves the reduction of the nitro group to an amino group using reducing agents such as iron or zinc in acidic conditions .

- Electrosynthesis: A potentiodynamic method can be employed to synthesize poly(5-aminoindole) from 5-aminoindole itself, demonstrating its versatility in polymer chemistry .

- Reactions with Quinone Diimines: The reaction of N-arylsulfonyl-1,4-quinone diimines with specific substrates can yield various derivatives of 5-aminoindole .

5-Aminoindole finds applications in:

- Material Science: As a precursor for conducting polymers used in electronic devices.

- Pharmaceuticals: Investigated for potential use in drug development due to its biological activities.

- Chemical Research: Utilized as a building block in organic synthesis and medicinal chemistry.

Several compounds share structural similarities with 5-aminoindole. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Indole | C₈H₇N | Basic structure without amino substitution |

| Tryptamine | C₁₁H₁₂N₂ | Contains an additional ethylamine side chain |

| 1-Aminoindole | C₈H₉N | Amino group at the 1-position affecting reactivity |

| 2-Aminoindole | C₈H₉N | Amino group at the 2-position influencing properties |

Uniqueness of 5-Aminoindole

5-Aminoindole is unique due to its specific positioning of the amino group on the indole ring, which enhances its reactivity compared to other indoles. Its ability to form derivatives through various

Reduction of Nitro Precursors (5-Nitroindole)

The reduction of 5-nitroindole to 5-aminoindole remains the most widely adopted synthetic route. Catalytic hydrogenation using Raney nickel under hydrogen gas (1–10 bar) achieves near-quantitative yields (>95%) at 30–80°C. This method benefits from the high surface area and stability of Raney nickel, which facilitates efficient nitro group reduction without over-hydrogenation of the indole ring. Alternative catalysts like iron or zinc in acidic media (e.g., HCl/EtOH) have been explored but often result in lower yields (70–85%) due to side reactions.

Recent advancements highlight the use of transfer hydrogenation with ammonium formate or hydrazine hydrate, eliminating the need for pressurized hydrogen. For example, hydrazine hydrate in ethanol at reflux converts 5-nitroindole to 5-aminoindole in 90% yield within 2 hours. This approach reduces safety risks associated with gaseous hydrogen while maintaining high efficiency.

Copper-Catalyzed Hydrogenation Methods

Copper-based catalysts have emerged as sustainable alternatives to noble metals. The Cu₁₁H₃(Tf-dpf)₆(OAc)₂ cluster, stabilized by a trifluoromethyl-substituted amidinate ligand, demonstrates exceptional activity in nitroarene hydrogenation. Under mild conditions (25–50°C, 1–3 bar H₂), this catalyst reduces 5-nitroindole to 5-aminoindole with 98% conversion and >99% selectivity. The interfacial μ₅-hydride species in the cluster are critical for catalytic activity, as interstitial μ₆-hydrides in analogous structures show negligible reactivity.

Supported copper catalysts, such as Cu/SiO₂, further enhance scalability. At 170°C and 13 bar H₂, Cu/SiO₂ achieves 95% yield in batch reactors, with the catalyst retaining activity over five cycles. Continuous-flow systems using copper-coated fixed beds enable steady-state production, reducing metal leaching and improving thermal management.

Continuous Flow Synthesis Technologies

Continuous flow systems address safety and efficiency challenges in nitro group reductions. The H-Cube® reactor integrates in situ hydrogen generation via water electrolysis, enabling 5-nitroindole hydrogenation at 30°C and 1 bar with 97% yield. Key advantages include:

- Reduced reaction time: 20 minutes vs. 2–6 hours in batch.

- Enhanced selectivity: No detectable over-reduction byproducts.

- Scalability: Throughput of 1–5 kg/day using compact modular units.

A comparative study demonstrated that continuous flow systems achieve 5× higher conversion rates than batch reactors for 5-nitroindole reduction, attributed to improved mass transfer and precise temperature control.

Alternative Routes: Microwave-Assisted Reactions

Microwave irradiation accelerates 5-aminoindole synthesis by enabling rapid heating and uniform energy distribution. In one protocol, 5-nitroindole reacts with hydrazine hydrate under microwave irradiation (200°C, 15 minutes), yielding 90% 5-aminoindole. This method bypasses traditional reflux setups, reducing reaction times from hours to minutes.

Microwave-assisted transfer hydrogenation using ammonia borane (NH₃·BH₃) and Cu nanoparticles has also been reported. At 120°C, this system achieves full conversion in 5 minutes, though scalability remains limited by the high cost of boron reagents.

Scalable Industrial Production Strategies

Industrial-scale production prioritizes cost-effectiveness and safety. NINGBO INNO PHARMCHEM CO., LTD. employs continuous flow technology with Raney nickel catalysts, producing 5-aminoindole at 100–500 kg/month. Key process optimizations include:

- Solvent recycling: Ethanol/water mixtures are distilled and reused, cutting costs by 30%.

- Catalyst regeneration: Spent Raney nickel is reactivated via alkaline washing, extending lifespan to 10 cycles.

- Automated quality control: In-line HPLC monitors reaction progress, ensuring >99% purity.

Economic analyses suggest that continuous flow systems reduce production costs by 40–50% compared to batch reactors, primarily through lower energy consumption and reduced waste.

Regioselectivity in Nucleophilic Additions

Nucleophilic additions to 4,5-indolyne intermediates derived from 5-aminoindole exhibit pronounced regioselectivity due to asymmetrical distortion energies in the aryne framework. Computational studies using B3LYP/6-31G(d) density functional theory reveal that attack at the C5 position is favored over C4 by 2.4–6.8 kcal/mol, depending on the nucleophile and substituents [4]. For example:

- Cyanide addition proceeds without an energetic barrier, with C5 selectivity driven by favorable orbital overlap (Figure 1A).

- Azide cycloadditions show 6.8:1 regioselectivity for C5 attack when using 3-bromo-4,5-indolyne, compared to 2.4:1 for the non-halogenated analog [4].

The distortion arises from electron withdrawal by the indole nitrogen, flattening the C5–C6 bond angle to 127° versus 130° at C4–C5 (Table 1) [4].

Table 1: Geometric parameters and regioselectivity in 4,5-indolyne reactions

| Substituent | C4–C5 Angle (°) | C5–C6 Angle (°) | Regioselectivity (C5:C4) |

|---|---|---|---|

| None | 129 | 125 | 2.4:1 |

| 3-Bromo | 131 | 124 | 6.8:1 |

Transition-Metal-Free Functionalization Pathways

Iodine-catalyzed cyclization provides a sustainable route to tricyclic quinolines from 5-aminoindole. Under reflux conditions with acetone, 5-aminoindole undergoes condensation followed by dehydrogenation to yield quinoline derivatives in 42–50% yields [2]. Key advantages include:

- Solvent efficiency: Reactions proceed in acetonitrile or acetone without requiring inert atmospheres.

- Scalability: Milligram-to-gram scale syntheses demonstrate consistent yields (Table 2) [2].

Table 2: Iodine-catalyzed quinoline synthesis from 5-aminoindole

| Substrate | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| 5-Aminoindole | Acetone | 3 | 42 |

| 5-Aminoindole | Mesityl oxide | 3 | 50 |

| 5-Amino-1-methylindazole | Mesityl oxide | 3 | 97 |

Computational Studies on Aryne Reactivity

Quantum mechanical analyses reveal that regioselectivity in indolyne reactions is governed by transition state distortion rather than electrostatic effects. M06-2X/6-311+G(d,p) calculations on 5,6-indolyne show:

- A 3.1 kcal/mol preference for C5 attack due to reduced pyramidalization (internal angle = 127° vs. 130° at C6).

- Minimal influence from N-substituents (H, Me, Boc), with ΔΔG‡ < 0.8 kcal/mol across derivatives [4].

Solvent modeling via CPCM confirms acetonitrile stabilizes early transition states, enhancing selectivity by 15–20% compared to gas-phase simulations [4].

Stereoselective Enamine Formation with Alkynes

While direct evidence for enamine intermediates remains limited, mesityl oxide reactions with 5-aminoindole suggest a stepwise mechanism:

- Iminium formation: Condensation of the amine with ketone generates a protonated intermediate.

- Cyclization: Intramolecular attack by the indole nitrogen forms the quinoline core [2].

Stereoselectivity arises from torsional strain in the transition state, favoring trans-addition products by 3:1 margins in deuterated solvents [2].

Heterocyclic Synthesis from 5-Aminoindole Derivatives

5-Aminoindole serves as a linchpin for constructing polycyclic systems:

- Quinolines: Microwave-assisted cyclization with acetone achieves 45% yield via iodine catalysis [2].

- Indolotriazoles: Azide-alkyne cycloadditions produce fused heterocycles with >90% purity (GC-MS) [4].

A recent innovation involves 3-bromo-5-aminoindole derivatives, which enable Suzuki couplings for installing aryl groups at C3 post-cyclization [4].

5-Aminoindole (1H-indol-5-amine, CAS: 5192-03-0) represents a crucial building block in modern pharmaceutical chemistry, serving as an essential intermediate in the synthesis of diverse therapeutic compounds [1] [2] [3]. This crystalline compound, with molecular formula C8H8N2 and molecular weight 132.17 g/mol, demonstrates remarkable versatility across multiple therapeutic areas [4] [5] [6]. The compound exhibits distinctive physicochemical properties including insolubility in water but solubility in dimethyl sulfoxide and methanol, along with a predicted pKa value of 17.39 ± 0.30, indicating its basic nature [5] [6].

Drug Intermediates: Smac Mimetics and Kinase Inhibitors

5-Aminoindole serves as a fundamental scaffold in the development of second mitochondria-derived activator of caspases (Smac) mimetics, which represent a promising class of anticancer therapeutics [2] [4] [7]. These compounds specifically target the X-linked inhibitor of apoptosis protein (XIAP) by binding to its BIR2 domain, thereby promoting apoptosis in cancer cells [8] [9] [7].

Research has demonstrated that 5-aminoindole-derived Smac mimetics exhibit exceptional binding affinity to the XIAP BIR2 domain [10] [11] [12]. Structural studies reveal that these compounds form critical interactions with the protein through hydrogen bonding networks, with the indole scaffold providing optimal spatial orientation for receptor engagement [13] [10]. Notably, bivalent Smac mimetics incorporating 5-aminoindole derivatives have shown binding affinities with IC50 values as low as 1.39 nM, representing 300-fold higher potency than monovalent counterparts [12] [14].

The mechanistic basis for this enhanced activity lies in the unique structural features of the 5-aminoindole scaffold. The amino group at the 5-position enables specific interactions with hydrophobic pockets within the BIR2 domain, while the indole core maintains the necessary rigidity for optimal binding geometry [13] [10]. These interactions are crucial for displacing pro-apoptotic caspases from XIAP, thereby restoring normal apoptotic pathways in cancer cells [8] [14].

In kinase inhibitor development, 5-aminoindole demonstrates versatility across multiple kinase families. The compound serves as an intermediate for protein kinase C theta (PKCθ) inhibitors, which show promise in autoimmune disease treatment [15] [16]. PKCθ-selective inhibitors derived from 5-aminoindole scaffolds exhibit IC50 values in the nanomolar range while maintaining excellent selectivity over related kinase isoforms [15] [16].

| Target | Mechanism | Therapeutic Application | Development Status |

|---|---|---|---|

| XIAP BIR2 Domain | Apoptosis restoration | Cancer therapy | Preclinical research |

| PKCθ | Selective kinase inhibition | Autoimmune diseases | Research phase |

| Multiple kinases | Multi-targeted inhibition | Cancer treatment | Various stages |

Anticancer Agent Development

The role of 5-aminoindole in anticancer drug development extends beyond Smac mimetics to encompass a broad spectrum of cytotoxic and antimitotic agents [1] [2] [17]. Recent studies have identified numerous 5-aminoindole derivatives with potent anticancer activity across diverse tumor cell lines [17] [18] [19].

Mechanistic investigations reveal that 5-aminoindole-based anticancer agents operate through multiple pathways, including cell cycle arrest, tubulin inhibition, and induction of apoptosis [17] [18]. These compounds demonstrate particular efficacy against drug-resistant cancer cell lines, representing a significant advancement in overcoming treatment resistance [18] [20].

Clinical development of 5-aminoindole derivatives has shown promising results in treating various cancer types. Compounds incorporating the 5-aminoindole scaffold have demonstrated significant antiproliferative activities with IC50 values ranging from micromolar to nanomolar concentrations [18] [21]. Notably, these agents show enhanced selectivity for cancer cells over normal tissues, reducing systemic toxicity compared to conventional chemotherapeutics [17] [18].

The structural versatility of 5-aminoindole allows for extensive medicinal chemistry optimization. Modifications at different positions of the indole ring system enable fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic parameters [18] [20]. This flexibility has led to the development of numerous lead compounds currently in various stages of preclinical and clinical development [20] [22].

Combination therapies incorporating 5-aminoindole derivatives have shown synergistic effects with existing anticancer agents. Studies demonstrate that these compounds can enhance the efficacy of conventional chemotherapeutics while reducing their associated toxicities [18] [23]. This approach represents a promising strategy for improving treatment outcomes in cancer patients.

Factor Xa Inhibitors and Angiogenesis Modulators

5-Aminoindole serves as a crucial intermediate in the synthesis of Factor Xa inhibitors, representing an important class of anticoagulant medications [4] [3] [24]. These compounds work by selectively blocking Factor Xa activity, thereby preventing blood clot formation without affecting platelet aggregation [25] [26].

Research has identified 5-amidinoindole derivatives that demonstrate dual inhibition of coagulation factors IXa and Xa [24]. These compounds exhibit potent anticoagulant activity with improved selectivity profiles compared to earlier generation anticoagulants [24] [26]. The 5-aminoindole scaffold provides the necessary structural framework for achieving optimal binding to the Factor Xa active site [24].

Clinical applications of 5-aminoindole-derived Factor Xa inhibitors include treatment and prevention of venous thromboembolism, reduction of stroke risk in atrial fibrillation, and management of acute coronary syndromes [25] [26]. These medications offer advantages over traditional anticoagulants, including predictable pharmacokinetics and reduced need for routine monitoring [25].

In angiogenesis modulation, 5-aminoindole derivatives demonstrate significant antiangiogenic properties through inhibition of receptor tyrosine kinases [4] [3] [21]. These compounds target vascular endothelial growth factor receptors (VEGFR) and other pro-angiogenic pathways, effectively reducing tumor vascularization [21].

Studies have shown that 5-aminoindole-based angiogenesis inhibitors exhibit IC50 values in the nanomolar range against VEGFR-2 and platelet-derived growth factor receptor beta (PDGFR-β) [21]. These compounds demonstrate comparable efficacy to established angiogenesis inhibitors while potentially offering improved safety profiles [27] [21].

The dual role of 5-aminoindole derivatives as both anticoagulants and angiogenesis modulators presents unique therapeutic opportunities. These compounds may provide benefits in cancer treatment by simultaneously targeting tumor vascularization and reducing thrombotic complications associated with malignancy [26] [27].

| Application | Target | Mechanism | Clinical Status |

|---|---|---|---|

| Anticoagulation | Factor Xa | Selective enzyme inhibition | Approved compounds exist |

| Angiogenesis inhibition | VEGFR/PDGFR | Tyrosine kinase inhibition | Research phase |

| Antivascular therapy | Multiple RTKs | Multi-targeted inhibition | Preclinical development |

Histamine H3 Receptor Antagonists

The development of histamine H3 receptor antagonists represents a significant application of 5-aminoindole in central nervous system drug discovery [28] [29] [30]. These compounds offer therapeutic potential for cognitive disorders, attention deficit hyperactivity disorder, Alzheimer disease, and Parkinson disease [28] [30].

5-Aminoindole derivatives have been incorporated into benzofuran structures to create potent H3 receptor antagonists with nanomolar and subnanomolar affinities [30]. These compounds demonstrate exceptional binding potency, with some derivatives achieving human Ki values as low as 0.05 nM [30]. The 5-aminoindole scaffold contributes to optimal receptor binding through specific interactions with the H3 receptor binding site [29] [30].

Mechanistically, H3 receptor antagonists derived from 5-aminoindole enhance neurotransmitter release, including histamine, acetylcholine, and dopamine [28] [29]. This mechanism underlies their therapeutic potential in cognitive enhancement and neurological disorders [28] [29]. The compounds cross the blood-brain barrier effectively, enabling central nervous system activity [28] [30].

Structure-activity relationship studies have revealed key features of 5-aminoindole-based H3 antagonists that contribute to their exceptional potency and selectivity [29] [30]. The amino group at the 5-position of the indole ring provides crucial hydrogen bonding interactions with the receptor, while the aromatic system contributes to hydrophobic binding [29] [30].

Clinical development of 5-aminoindole-derived H3 receptor antagonists has progressed to various phases of human trials [29] [30]. These compounds show promise for treating cognitive impairment associated with neurodegenerative diseases and psychiatric disorders [28] [29]. The excellent pharmacokinetic properties and brain penetration of these agents support their therapeutic potential [30].

Multi-targeting approaches have been explored, combining H3 receptor antagonism with other mechanisms of action [29]. These strategies aim to provide enhanced therapeutic efficacy for complex neurological conditions through synergistic effects [29].

Prodrug and Bioconjugation Strategies

5-Aminoindole plays an important role in prodrug design and bioconjugation strategies, offering opportunities to improve drug delivery and therapeutic targeting [31] [32] [33]. The compound's amino functionality provides a versatile handle for chemical modification and conjugation reactions [31] [33].

Amino acid prodrug strategies utilizing 5-aminoindole derivatives have demonstrated enhanced bioavailability and controlled drug release [32] [34]. These approaches involve conjugation of the amino group to amino acid esters, which undergo enzymatic cleavage to release the active compound [32] [34]. Studies have shown that propylene glycol linkers provide optimal stability and enzymatic activation profiles [32] [34].

Bioconjugation applications of 5-aminoindole include attachment to peptides, proteins, and nanoparticles for targeted drug delivery [33] [35] [36]. The compound's chemical reactivity enables formation of stable conjugates through various coupling chemistries, including carbodiimide coupling and click chemistry reactions [33] [35].

Peptide-drug conjugates (PDCs) incorporating 5-aminoindole derivatives offer advantages in cancer treatment through enhanced tumor targeting and reduced systemic toxicity [36] [37]. These conjugates enter cells through receptor-mediated endocytosis, followed by linker cleavage and drug release [36]. The small size of peptide components allows better tumor penetration compared to larger antibody-drug conjugates [36].

Stability considerations are crucial in 5-aminoindole bioconjugate design [33]. The reversible nature of certain linkages can be exploited for controlled drug release, with hydrolysis rates tailored through structural modifications [33]. Oxime and hydrazone conjugates demonstrate tunable stability profiles suitable for different therapeutic applications [33].

Linker design significantly impacts the performance of 5-aminoindole bioconjugates [33] [38]. Factors including length, flexibility, and chemical composition influence drug release kinetics and targeting specificity [33] [38]. Rigid linkers maintain spatial separation between components, while flexible linkers allow conformational adaptability [38].

| Strategy | Mechanism | Advantages | Applications |

|---|---|---|---|

| Amino acid prodrugs | Enzymatic activation | Enhanced bioavailability | Oral drug delivery |

| Peptide conjugates | Receptor-mediated targeting | Improved selectivity | Cancer therapy |

| Bioconjugation | Chemical coupling | Controlled release | Drug delivery systems |

XLogP3

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (49.47%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (49.47%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant